molecular formula C21H20N4O3 B2945524 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-15-7

3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2945524
CAS RN: 1207051-15-7
M. Wt: 376.416
InChI Key: BZAKRVVQIXOIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, also known as PPOQ, is a quinazoline derivative. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Scientific Research Applications

Synthesis and Characterization

Research efforts have led to the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, indicative of the chemical interest in structures similar to 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. These compounds have shown promise in various biological activities, highlighting the versatility of the oxadiazole moiety and its derivatives in drug design and development (Maftei et al., 2013).

Biological Activities

Several derivatives of quinazoline and oxadiazole have been synthesized and assessed for their antimicrobial and antitumor activities, showing significant biological efficacy. For instance, compounds with the oxadiazole ring have been tested against a panel of cell lines, exhibiting potent antitumor activity (Maftei et al., 2013). This suggests potential therapeutic applications for related compounds in treating cancer.

Pharmaceutical Intermediates

Compounds featuring the quinazoline-2,4-dione structure are important intermediates in pharmaceutical manufacturing. They serve as key building blocks for the synthesis of a variety of drugs, indicating the importance of research into their synthesis and functionalization (Vessally et al., 2017). This highlights the potential of 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione derivatives in contributing to new drug developments.

Antimalarial Research

Innovative approaches to antimalarial drug development have included the synthesis of novel hybrid molecules incorporating quinazoline-2,4-dione analogs. These efforts aim at identifying potent inhibitors against malaria through both synthetic and in silico molecular docking studies, underscoring the relevance of quinazoline derivatives in the search for new antimalarial therapies (Abdelmonsef et al., 2020).

Environmental and Green Chemistry

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives using environmentally friendly methods has been explored, reflecting the ongoing interest in developing sustainable chemical processes. This area of research emphasizes the importance of green chemistry principles in the synthesis of complex molecules, potentially including environmentally benign routes for compounds like 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Vessally et al., 2017).

properties

IUPAC Name

3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-3-7-12-25-20(26)16-11-10-15(13-17(16)22-21(25)27)19-23-18(24-28-19)14-8-5-4-6-9-14/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAKRVVQIXOIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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